REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].[CH3:13][N:14](C)C=O>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:5][C:4]1[CH:3]=[C:2]([CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=1)[C:13]#[N:14] |f:2.3.4,^1:26,28,47,66|
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Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=C(C1)C(F)(F)F
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
zinc cyanide
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Quantity
|
0.872 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
0.624 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
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Details
|
stirred for 20 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
by bubbling argon through the solution for 30 minutes
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Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the reaction under vacuum
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Type
|
CUSTOM
|
Details
|
the residue purified by silica chromatography (Biotage SP4
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Type
|
WASH
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Details
|
eluting 15% EtOAc in iso-hexane (4 column volumes)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C#N)C=C(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |